Vidofludimus

Content Navigation

CAS Number

Product Name

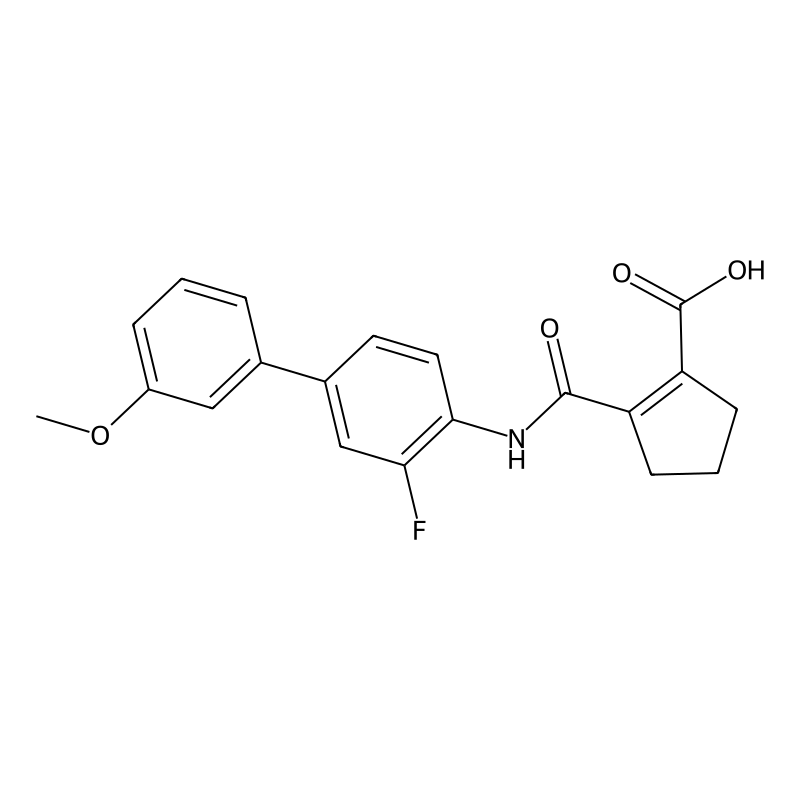

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vidofludimus is an orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Its inhibitory action selectively targets metabolically hyperactive lymphocytes, which are highly dependent on this pathway for proliferation, thereby modulating their function without causing broad immunosuppression. This mechanism makes Vidofludimus a relevant tool compound for investigating therapeutic strategies in models of autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).

Research Fit

References

- [1] Muehler, A., Peelen, E., Kohlhof, H., Gröppel, M., & Vitt, D. (2020). Vidofludimus calcium, a next generation DHODH inhibitor for the treatment of relapsing-remitting multiple sclerosis. Multiple Sclerosis and Related Disorders, 43, 102129.

- [2] Walter, S., Hieke, M., Hube, M., Muehler, A., & Vitt, D. (2020). Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects. Clinical drug investigation, 40(7), 639–652.

- [3] Fox, R. J., et al. (2022). A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis. Annals of clinical and translational neurology, 9(7), 977–987.

While Vidofludimus shares its primary target, DHODH, with the established drug teriflunomide, the two compounds are not functionally interchangeable for many research applications. Vidofludimus is a novel chemical entity, structurally distinct from teriflunomide, and exhibits significantly higher enzymatic potency. Furthermore, it possesses a distinct pharmacological profile, lacking the off-target kinase activity associated with teriflunomide. A key operational differentiator is its substantially shorter plasma half-life of approximately 30 hours, which allows for rapid experimental washout, in stark contrast to teriflunomide's protracted elimination that requires a specific washout protocol. These quantitative differences in potency, selectivity, and handling make Vidofludimus a more precise tool for specific research questions.

Substitution Risk

References

- [1] Muehler, A., Peelen, E., Kohlhof, H., Gröppel, M., & Vitt, D. (2020). Vidofludimus calcium, a next generation DHODH inhibitor for the treatment of relapsing-remitting multiple sclerosis. Multiple Sclerosis and Related Disorders, 43, 102129.

- [2] Burian, A., et al. (2021). The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study. Drugs in R&D, 21(1), 63–76.

- [3] Fox, R. J. (2021). IMU-838 Efficacious and Well-Tolerated in Relapsing Multiple Sclerosis. NeurologyLive.

- [4] Immunic, Inc. (2021). Patent WO2021214033A1: Vidofludimus for use in the treatment or prevention of viral diseases.

- [5] MS-Docblog. (2023). Phase-2 Study with Vidofludimus Calcium (IMU838): A Classification.

Higher Potency in DHODH Inhibition and T-Cell Cytokine Suppression vs. Teriflunomide

Preclinical data demonstrates that Vidofludimus is a more potent inhibitor of human DHODH compared to the benchmark compound, teriflunomide. This enhanced enzymatic inhibition translates to superior functional activity; Vidofludimus was shown to be more efficacious in inhibiting T-lymphocyte proliferation and the secretion of key pro-inflammatory cytokines IL-17 and IFN-γ from activated peripheral blood mononuclear cells.

| Evidence Dimension | Inhibition of DHO oxidation by human DHODH |

| Target Compound Data | Vidofludimus |

| Comparator Or Baseline | Teriflunomide |

| Quantified Difference | 2.6-fold higher potency |

| Conditions | In vitro human DHODH enzymatic assay. |

Enables researchers to achieve greater target engagement at lower concentrations, reducing the potential for off-target effects and conserving valuable compound.

Superior Pharmacokinetic Profile for Enhanced Experimental Control

Vidofludimus exhibits a geometric mean plasma half-life of approximately 30 hours at steady state, supporting once-daily dosing regimens and enabling rapid clearance from the system upon cessation of treatment. This is a critical logistical and safety advantage over teriflunomide, which has a very long half-life due to enterohepatic recycling and requires an active, multi-day washout procedure to eliminate the drug.

| Evidence Dimension | Plasma Half-Life & Clearance Characteristics |

| Target Compound Data | Approx. 30 hours; allows for rapid washout. |

| Comparator Or Baseline | Teriflunomide: Very long half-life (weeks); requires active, multi-day washout procedure. |

| Quantified Difference | Substantially shorter half-life enables flexible experimental design without need for complex washout protocols. |

| Conditions | Human Phase 1 pharmacokinetic studies. |

Provides superior experimental control, enabling crossover studies or rapid termination of drug effects without the time, cost, and complexity of active washout protocols required for teriflunomide.

High Target Selectivity: Lacks Off-Target Kinase Activity

Vidofludimus is a novel chemical entity with no structural similarity to leflunomide or its active metabolite teriflunomide. Unlike teriflunomide, which has known off-target interactions with various kinases, Vidofludimus is reported to be a highly selective DHODH inhibitor, lacking these confounding activities. This high selectivity ensures that observed biological effects are more directly attributable to DHODH inhibition.

| Evidence Dimension | Off-Target Kinase Inhibition |

| Target Compound Data | Lacks off-target effects on kinases. |

| Comparator Or Baseline | Teriflunomide: Known to have off-target effects on various kinases. |

| Quantified Difference | Higher selectivity for the primary DHODH target, reducing potential for confounding data from kinase inhibition. |

| Conditions | Preclinical selectivity profiling and literature reports. |

Increases the reliability and interpretability of experimental data by minimizing confounding variables from off-target effects, which is critical for mechanism-of-action studies.

Formulation-Dependent Tolerability Profile for In Vivo Use

Procurement decisions should consider the specific form of Vidofludimus. Early clinical studies with the free acid form of Vidofludimus found that high doses (single doses ≥210 mg or multiple daily doses of 70 mg) were associated with events of hematuria. Subsequently, the calcium salt formulation (Vidofludimus Calcium, or IMU-838) was developed and has been shown to be well-tolerated in multiple studies at daily doses up to 50 mg. This highlights the importance of form selection for in vivo experimental planning.

| Evidence Dimension | Tolerability at High Doses in Humans |

| Target Compound Data | Vidofludimus (Free Acid): Associated with hematuria at single doses ≥210 mg or multiple doses ≥70 mg/day. |

| Comparator Or Baseline | Vidofludimus Calcium (IMU-838): Generally well-tolerated in studies with daily doses up to 50 mg. |

| Quantified Difference | The calcium salt formulation was developed to provide a more favorable tolerability profile for in vivo applications. |

| Conditions | Human Phase 1 clinical studies. |

For in vivo studies, selecting the appropriate form (free acid vs. calcium salt) is critical based on the required dose and study duration to ensure animal welfare and data integrity.

High-Potency Studies of DHODH Inhibition in Autoimmune Models

For research in models of MS, IBD, or rheumatoid arthritis where achieving maximal DHODH inhibition at lower, more selective concentrations is critical. The 2.6-fold higher potency over teriflunomide allows for clearer dose-response relationships.

Isolating DHODH-Specific Effects in Cellular and In Vivo Assays

When the research goal is to specifically interrogate the role of DHODH without potential confounding effects from off-target kinase inhibition, Vidofludimus is the more suitable choice over teriflunomide.

Experiments Requiring Clean Pharmacokinetic Profiles or Crossover Designs

Ideal for studies where drug effects need to be terminated quickly or where a washout period is required before introducing another variable. The ~30-hour half-life avoids the complex, multi-day washout protocols necessary for teriflunomide.

Application Fit Matrix

References

- [1] Muehler, A., Peelen, E., Kohlhof, H., Gröppel, M., & Vitt, D. (2020). Vidofludimus calcium, a next generation DHODH inhibitor for the treatment of relapsing-remitting multiple sclerosis. Multiple Sclerosis and Related Disorders, 43, 102129.

- [2] Fox, R. J. (2021). IMU-838 Efficacious and Well-Tolerated in Relapsing Multiple Sclerosis. NeurologyLive.

- [3] Immunic, Inc. (2021). Patent WO2021214033A1: Vidofludimus for use in the treatment or prevention of viral diseases.

- [4] MS-Docblog. (2023). Phase-2 Study with Vidofludimus Calcium (IMU838): A Classification.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

2: Herrlinger KR, Diculescu M, Fellermann K, Hartmann H, Howaldt S, Nikolov R, Petrov A, Reindl W, Otte JM, Stoynov S, Strauch U, Sturm A, Voiosu R, Ammendola A, Dietrich B, Hentsch B, Stange EF. Efficacy, safety and tolerability of vidofludimus in patients with inflammatory bowel disease: the ENTRANCE study. J Crohns Colitis. 2013 Sep 1;7(8):636-43. doi: 10.1016/j.crohns.2012.09.016. Epub 2012 Oct 16. PubMed PMID: 23078909.

3: Fitzpatrick LR, Small JS, Doblhofer R, Ammendola A. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action. J Pharmacol Exp Ther. 2012 Sep;342(3):850-60. doi: 10.1124/jpet.112.192203. Epub 2012 Jun 12. PubMed PMID: 22691298.

4: Rusai K, Schmaderer C, Baumann M, Chmielewski S, Prókai A, Kis E, Szabó AJ, Leban J, Doblhofer R, Ammendola A, Lutz J, Heemann U. Immunosuppression with 4SC-101, a novel inhibitor of dihydroorotate dehydrogenase, in a rat model of renal transplantation. Transplantation. 2012 Jun 15;93(11):1101-7. doi: 10.1097/TP.0b013e31824fd861. PubMed PMID: 22609757.

5: Fitzpatrick LR. Novel Pharmacological Approaches for Inflammatory Bowel Disease: Targeting Key Intracellular Pathways and the IL-23/IL-17 Axis. Int J Inflam. 2012;2012:389404. doi: 10.1155/2012/389404. Epub 2012 Mar 15. PubMed PMID: 22506136; PubMed Central PMCID: PMC3312283.

6: New preclinical findings with vidofludimus. Immunotherapy. 2010 Jul;2(4):439. PubMed PMID: 20648986.

7: Fitzpatrick LR, Deml L, Hofmann C, Small JS, Groeppel M, Hamm S, Lemstra S, Leban J, Ammendola A. 4SC-101, a novel immunosuppressive drug, inhibits IL-17 and attenuates colitis in two murine models of inflammatory bowel disease. Inflamm Bowel Dis. 2010 Oct;16(10):1763-77. doi: 10.1002/ibd.21264. PubMed PMID: 20310011.

Explore Compound Types